1,5-bis(4-methoxyphenyl)-3-(2,2,2-trifluoroethoxy)-1H-1,2,4-triazole is a synthetic organic compound classified within the triazole family. Triazoles are recognized for their significant biological activities and applications in medicinal chemistry. This particular compound features two methoxyphenyl groups and a trifluoroethoxy group attached to a triazole ring, which imparts unique chemical and biological properties that are of interest in various scientific fields .
As a member of the triazole class, this compound exhibits properties that make it suitable for use in pharmaceuticals, agrochemicals, and material science. The presence of the trifluoroethoxy group enhances its lipophilicity and biological activity, making it a subject of interest for further studies .
The synthesis of 1,5-bis(4-methoxyphenyl)-3-(2,2,2-trifluoroethoxy)-1H-1,2,4-triazole typically involves cyclization reactions. A common synthetic route includes the reaction of 4-methoxyphenylhydrazine with 2,2,2-trifluoroethyl chloroformate to form an intermediate compound. This intermediate is subsequently cyclized to form the triazole ring.
The industrial production of this compound may utilize similar methods but on a larger scale, optimizing conditions for yield and purity through automated systems and continuous flow reactors .
The molecular structure of 1,5-bis(4-methoxyphenyl)-3-(2,2,2-trifluoroethoxy)-1H-1,2,4-triazole features:
COC1=CC=C(C=C1)C2=NC(=NN2C3=CC=C(C=C3)OC)OCC(F)(F)FThis structure contributes to its unique reactivity and potential biological interactions .
The chemical reactivity of 1,5-bis(4-methoxyphenyl)-3-(2,2,2-trifluoroethoxy)-1H-1,2,4-triazole can be attributed to its functional groups. The triazole ring can participate in nucleophilic substitutions or coordination with metal ions.
The compound's interactions with various reagents can lead to diverse derivatives that may exhibit altered biological activities. Its ability to form complexes with enzymes or receptors is particularly noteworthy for medicinal chemistry applications .
The mechanism of action for 1,5-bis(4-methoxyphenyl)-3-(2,2,2-trifluoroethoxy)-1H-1,2,4-triazole involves its interaction with specific molecular targets in biological systems. The triazole ring can inhibit certain enzymes by mimicking substrate structures or binding to active sites.
The methoxyphenyl groups enhance binding affinity to biological targets while the trifluoroethoxy group affects lipophilicity and membrane permeability. This combination can lead to significant biological effects such as inhibition of microbial growth or modulation of enzyme activity .
Relevant analyses should focus on determining these properties experimentally to ensure accurate characterization for research applications .
1,5-bis(4-methoxyphenyl)-3-(2,2,2-trifluoroethoxy)-1H-1,2,4-triazole has several scientific research applications:
This compound's versatility makes it an important candidate for further research in both academic and industrial settings.
Cyclooxygenase-1 (COX-1) is a constitutively expressed enzyme responsible for prostaglandin biosynthesis under physiological conditions. Unlike its inducible isoform COX-2, COX-1 is predominantly localized in microglia within the central nervous system (CNS). Under neuroinflammatory conditions—such as those observed in Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis—resting microglia undergo activation, leading to significant upregulation of COX-1 expression. This elevation drives the production of proinflammatory prostanoids, which contribute to oxidative stress, neuronal damage, and synaptic dysfunction [1] [3]. Critically, COX-1-mediated neuroinflammation is not merely a secondary response but a key pathogenic driver in neurodegeneration. For example, COX-1 overexpression correlates with amyloid-beta deposition and tau pathology in Alzheimer’s models, while genetic or pharmacological inhibition of COX-1 attenuates neuroinflammation and cognitive decline [1] [4]. Consequently, precise quantification of COX-1 density and distribution in living brain tissue is essential for understanding disease mechanisms and evaluating therapeutic interventions.
Early efforts to develop COX-1-specific radioligands for positron emission tomography (PET) faced substantial challenges. Compounds like [¹¹C]ketoprofen exhibited poor blood-brain barrier (BBB) penetration, low binding affinity (IC₅₀ ≥ 20 nM), and high nonspecific binding, rendering them unsuitable for in vivo CNS imaging [1]. Although a prodrug strategy (methyl ester of ketoprofen) improved brain delivery, it generated confounding radiometabolites that complicated kinetic modeling in human studies of Alzheimer’s disease [1] [3]. Beyond imaging, conventional nonsteroidal anti-inflammatory drugs (NSAIDs) suffer from lack of isoform selectivity, inhibiting both COX-1 and COX-2. This non-selectivity leads to gastrointestinal and renal toxicity from COX-1 suppression while diminishing potential neuroprotective effects. Even COX-2-selective inhibitors (coxibs) show limited efficacy in neuroinflammation due to COX-1's dominant role in microglial activation [1] [6]. These gaps underscore the need for highly selective COX-1 inhibitors and quantifiable imaging probes.
The 1,5-diaryl-1,2,4-triazole scaffold emerged as a promising chemotype for COX-1 targeting due to its distinct pharmacophoric properties. Structure-activity relationship (SAR) studies revealed that:
| Structural Element | Role in COX-1 Binding | Impact on Pharmacokinetics |
|---|---|---|
| 3-(2,2,2-Trifluoroethoxy) | Binds hydrophobic cleft; stabilizes triazole orientation | Increases lipophilicity (log P ~3.2) |
| 1,5-Bis(4-methoxyphenyl) | Forms π-stacking with Tyr-385; H-bond to Ser-530 | Balances BBB penetration and metabolic stability |
| Triazole core | Coordinates with Arg-120 via dipole interactions | Reduces susceptibility to oxidative metabolism |
Among derivatives, 1,5-bis(4-methoxyphenyl)-3-(2,2,2-trifluoroethoxy)-1H-1,2,4-triazole (designated PS13) demonstrated exceptional properties: high COX-1 binding affinity (Kᵢ < 5 nM), >500-fold selectivity over COX-2, and sufficient lipophilicity (log P = 2.8) for BBB penetration [1] [3] [4]. These attributes positioned PS13 as a lead candidate for PET radioligand development and a template for anti-neuroinflammatory therapeutics.
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5